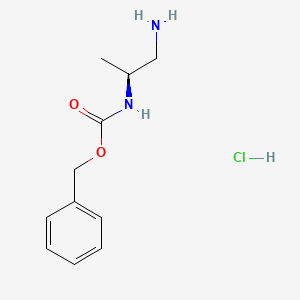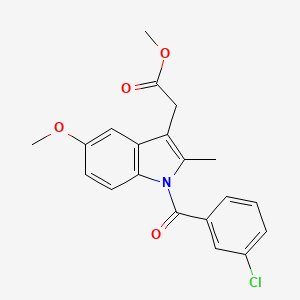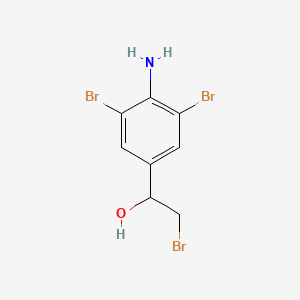
S-2-N-Cbz-Propan-1,2-diamin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-N-Cbz-Propane-1,2-diamine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and is commonly used in medical and industrial research.
Wissenschaftliche Forschungsanwendungen
S-2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research due to its unique properties and versatility. It is used in drug development as a building block for synthesizing various pharmaceutical compounds. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for developing therapeutic agents and studying biological pathways. Additionally, it finds applications in the industrial sector for catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of the amine group followed by the introduction of the desired substituents. The process often starts with the protection of propane-1,2-diamine using a carbobenzyloxy (Cbz) group.
Industrial Production Methods: Industrial production methods for S-2-N-Cbz-Propane-1,2-diamine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: S-2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of S-2-N-Cbz-Propane-1,2-diamine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of S-2-N-Cbz-Propane-1,2-diamine hydrochloride depend on the type of reaction. For example, oxidation reactions may yield corresponding amides or imines, while reduction reactions may produce primary amines .
Wirkmechanismus
Comparison with Other Similar Compounds: S-2-N-Cbz-Propane-1,2-diamine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include (S)-2-N-Cbz-propane-1,2-diamine and other protected diamines. These compounds share similar protective groups but differ in their substituents and overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704266 |
Source


|
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-71-5 |
Source


|
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

